molecular formula C25H26FN7O3 B2447100 (3,4-diethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920387-48-0

(3,4-diethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2447100
CAS No.: 920387-48-0
M. Wt: 491.527
InChI Key: ISHOIHPMMPRJCZ-UHFFFAOYSA-N
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Description

The compound “(3,4-diethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains several functional groups and rings, including a triazole ring and a pyrimidine ring . Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as the one in the given compound, has been the subject of extensive research . These scaffolds are synthesized using 3-amino-1,2,4-triazole . A variety of synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a 1,2,4-triazole ring and a pyrimidine ring . The triazole ring is a five-membered ring containing three nitrogen atoms . The position of the nitrogen atom in the five-membered ring results in two possible isomers of triazole, 1,2,3 and 1,2,4-triazoles .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the triazole and pyrimidine rings, as these are the most reactive parts of the molecule . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .

Scientific Research Applications

Synthesis and Biological Activity

A variety of derivatives related to (3,4-diethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone have been synthesized for exploring their biological activities. For example, Watanabe et al. (1992) synthesized bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives to test for 5-HT2 and alpha 1 receptor antagonist activity. These compounds demonstrated potent 5-HT2 antagonist activity, indicating their potential in modulating serotonin receptors (Watanabe et al., 1992).

Antimicrobial Properties

Compounds structurally related to the specified chemical have been explored for their antimicrobial properties. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding that some compounds possessed good or moderate activities against various microorganisms (Bektaş et al., 2007).

Anti-HIV Activity

In the realm of antiviral research, Ashok et al. (2015) discovered that certain β-carboline derivatives, structurally akin to the compound , exhibited selective inhibition of the HIV-2 strain. These findings highlight the compound's potential application in HIV treatment strategies (Ashok et al., 2015).

Synthesis of Complex Heterocyclic Compounds

The compound serves as a base for synthesizing various complex heterocyclic compounds. Abdelhamid et al. (2012) reported the synthesis of naphtho[2,1-b]furan-2-yl and pyrazolo[5,1-c][1,2,4]triazin-3-yl methanone derivatives, showcasing the versatility of such structures in chemical synthesis (Abdelhamid et al., 2012).

Potential Anticancer Activity

Nagaraj et al. (2018) synthesized a series of novel triazole analogues of piperazine, including compounds structurally similar to the one . These compounds were evaluated for antibacterial activity, indicating their potential use in developing new cancer therapies (Nagaraj et al., 2018).

Future Directions

The future directions for research on this compound and similar ones could involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .

Properties

IUPAC Name

(3,4-diethoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN7O3/c1-3-35-20-9-8-17(14-21(20)36-4-2)25(34)32-12-10-31(11-13-32)23-22-24(28-16-27-23)33(30-29-22)19-7-5-6-18(26)15-19/h5-9,14-16H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHOIHPMMPRJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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